molecular formula C8H9NO3 B3262349 4-(Methoxymethyl)pyridine-2-carboxylic acid CAS No. 354518-16-4

4-(Methoxymethyl)pyridine-2-carboxylic acid

Cat. No.: B3262349
CAS No.: 354518-16-4
M. Wt: 167.16 g/mol
InChI Key: UIUUZYJMNMXJEI-UHFFFAOYSA-N
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Description

Contextualization of Pyridine (B92270) Derivatives in Heterocyclic Chemistry Research

Pyridine and its derivatives represent a cornerstone of heterocyclic chemistry, a field rich with compounds that form the backbone of numerous natural and synthetic molecules. nih.gov The pyridine ring, an aromatic six-membered heterocycle containing one nitrogen atom, is a prevalent structural motif in a vast array of biologically active compounds, including vitamins, coenzymes, and alkaloids. nih.gov In the realm of synthetic chemistry, functionalized pyridines are indispensable building blocks for the creation of pharmaceuticals, agrochemicals, and advanced materials. oist.jp Their unique electronic properties, arising from the electronegative nitrogen atom within the aromatic system, impart distinct reactivity and interaction capabilities, making them a fertile ground for ongoing research and development.

Overview of the Significance of Carboxylic Acid Functionalities within Pyridine Architectures

The incorporation of a carboxylic acid group onto a pyridine scaffold dramatically enhances the molecule's chemical versatility and potential for targeted applications. The carboxylic acid moiety introduces polarity and the capacity for hydrogen bonding, which can significantly influence a molecule's solubility and its interactions with biological targets. nih.gov Furthermore, this functional group can act as a coordinating agent, readily forming complexes with metal ions, a property that is particularly valuable in the design of enzyme inhibitors and catalysts. nih.gov The acidic nature of the carboxyl group also provides a reactive handle for a wide range of chemical transformations, allowing for the facile synthesis of esters, amides, and other derivatives, thereby expanding the molecular diversity accessible from a single pyridine carboxylic acid precursor.

Rationale for Dedicated Research on 4-(Methoxymethyl)pyridine-2-carboxylic Acid

The specific substitution pattern of this compound, also known as 4-(methoxymethyl)picolinic acid, presents a compelling case for dedicated scientific inquiry. The presence of the carboxylic acid group at the 2-position, adjacent to the ring nitrogen, facilitates its participation in chelation and other metal-coordination phenomena. The methoxymethyl group at the 4-position, on the other hand, introduces a flexible, ether-containing side chain that can influence the molecule's conformational preferences and its lipophilicity. This unique combination of functional groups suggests potential applications in areas such as catalysis, coordination chemistry, and as a specialized building block for the synthesis of complex molecular architectures with tailored properties. The strategic placement of these substituents warrants a thorough investigation into the compound's synthesis, reactivity, and potential utility.

Scope and Delimitations of the Research Inquiry

This article provides a focused and in-depth analysis of the chemical compound this compound. The scope of this inquiry is strictly limited to its chemical properties, established and potential synthetic routes, and its applications as a catalyst and a synthetic building block. The discussion will be confined to the scientific literature and publicly available chemical data. Excluded from this review are topics such as dosage and administration, safety and adverse effect profiles, and any information sourced from commercial, non-peer-reviewed websites. The aim is to deliver a scientifically rigorous and authoritative overview based on a diverse range of credible sources.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(methoxymethyl)pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H9NO3/c1-12-5-6-2-3-9-7(4-6)8(10)11/h2-4H,5H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIUUZYJMNMXJEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC(=NC=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30665308
Record name 4-(Methoxymethyl)pyridine-2-carboxylic acid
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Molecular Weight

167.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

354518-16-4
Record name 4-(Methoxymethyl)pyridine-2-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(methoxymethyl)pyridine-2-carboxylic acid
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Physicochemical and Spectroscopic Profile

A comprehensive understanding of a chemical compound necessitates a detailed characterization of its physical and spectroscopic properties. While extensive experimental data for 4-(Methoxymethyl)pyridine-2-carboxylic acid is not widely available in the public domain, its fundamental properties can be tabulated.

Table 1: Physicochemical Properties of this compound

Property Value
Molecular Formula C₈H₉NO₃
Molecular Weight 167.16 g/mol

Note: Additional properties such as melting point, boiling point, and solubility are not readily found in publicly accessible, peer-reviewed literature for this specific compound.

Spectroscopic data provides insight into the molecular structure and bonding of a compound. Although specific spectra for this compound are not widely published, the expected spectral characteristics can be inferred from its structure.

Table 2: Predicted Spectroscopic Data for this compound

Spectroscopy Predicted Features
¹H NMR Signals corresponding to the pyridine (B92270) ring protons, the methoxymethyl protons (a singlet for -OCH₃ and a singlet for -CH₂-), and the carboxylic acid proton (a broad singlet).
¹³C NMR Resonances for the carbon atoms of the pyridine ring, the methoxymethyl group, and the carboxylic acid carbonyl group.
IR Spectroscopy Characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, C-O stretching of the ether and carboxylic acid, and C=N and C=C stretching of the pyridine ring.

Synthesis and Manufacturing

The synthesis of substituted pyridine (B92270) carboxylic acids is a topic of significant interest in organic chemistry, with various methodologies being developed to achieve efficient and selective transformations. While a specific, detailed industrial manufacturing process for 4-(Methoxymethyl)pyridine-2-carboxylic acid is not publicly documented, general synthetic strategies for related compounds can provide a basis for its preparation.

A plausible synthetic approach could involve the modification of a pre-existing pyridine ring. For instance, a starting material such as a 4-methyl-2-cyanopyridine could undergo radical bromination of the methyl group, followed by nucleophilic substitution with sodium methoxide (B1231860) to introduce the methoxymethyl group. Subsequent hydrolysis of the nitrile at the 2-position would then yield the desired carboxylic acid.

Alternatively, a multi-component reaction could be envisioned, where acyclic precursors are combined to construct the substituted pyridine ring in a single step. Such methods often offer advantages in terms of atom economy and procedural simplicity. oist.jp

Applications in Advanced Organic Synthesis

4-(Methoxymethyl)pyridine-2-carboxylic Acid as a Synthetic Building Block

The strategic placement of functional groups on the pyridine (B92270) ring of this compound makes it a valuable precursor in the synthesis of more elaborate chemical entities. The carboxylic acid at the 2-position and the methoxymethyl group at the 4-position provide orthogonal points for chemical modification, enabling its use in the construction of diverse molecular frameworks.

The pyridine-2-carboxylic acid moiety is a well-established precursor for the synthesis of a variety of fused heterocyclic systems. For instance, derivatives of pyridine-2-carboxylic acid can be utilized in the synthesis of imidazo[1,2-a]pyridine (B132010) structures. While direct examples using this compound are not extensively documented, the general synthetic strategy involves the reaction of a 2-aminopyridine (B139424) with an α-haloketone. In a related context, the carboxylic acid group can be converted to a hydrazide, which then serves as a key intermediate for constructing fused heterocycles like thiazolidinones and spirothiazolidines.

The presence of the 4-(methoxymethyl) group can influence the electronic properties and reactivity of the pyridine ring, potentially modulating the outcomes of these cyclization reactions. Furthermore, this group can be a site for further chemical transformations, adding another layer of complexity to the accessible heterocyclic systems.

Pyridine derivatives are known to participate in various annulation and cycloaddition reactions to form polycyclic aromatic and heteroaromatic systems. While specific studies detailing the participation of this compound in such reactions are limited, the general reactivity of the pyridine nucleus suggests its potential in these transformations.

For example, pyridine rings can act as the azadiene component in inverse-electron-demand Diels-Alder reactions, a powerful tool for the synthesis of substituted pyridines and other nitrogen-containing heterocycles. nih.gov The electronic nature of the substituents on the pyridine ring plays a crucial role in these reactions. The electron-donating character of the methoxymethyl group at the 4-position could influence the reactivity of the pyridine system in such cycloadditions.

Furthermore, annulation strategies involving the functional groups of this compound can be envisaged. The carboxylic acid can be transformed into various other functional groups that can participate in ring-forming reactions, leading to the construction of fused ring systems.

Asymmetric Synthesis Applications

The development of chiral ligands and auxiliaries is a cornerstone of modern asymmetric synthesis. Pyridine-containing molecules are particularly attractive for this purpose due to the coordinating ability of the nitrogen atom. This compound serves as a valuable scaffold for the development of novel chiral ligands.

Chiral ligands derived from pyridine scaffolds have found widespread application in asymmetric catalysis. researchgate.net The general approach involves the introduction of a chiral moiety that can coordinate to a metal center along with the pyridine nitrogen, creating a chiral environment around the metal. The this compound framework offers multiple sites for the attachment of chiral auxiliaries.

For instance, the carboxylic acid group can be coupled with chiral amines or alcohols to generate chiral amide or ester derivatives. These derivatives can then be used as ligands in a variety of metal-catalyzed asymmetric reactions. The methoxymethyl group at the 4-position can also be modified to incorporate chiral elements, providing a modular approach to ligand design. The development of chiral pyridine-oxazoline type ligands has shown significant promise in asymmetric catalysis, and the this compound backbone could be adapted for the synthesis of new ligands of this class. rsc.org

The chiral ligands derived from this compound have the potential to be employed in a range of enantioselective transformations. These include, but are not limited to, asymmetric hydrogenation, C-H activation, and various cross-coupling reactions. researchgate.netrsc.org The stereochemical outcome of these reactions is dictated by the chiral environment created by the ligand around the metal catalyst.

The electronic and steric properties of the 4-(methoxymethyl) substituent can be fine-tuned to optimize the enantioselectivity of a given transformation. The development of tunable chiral pyridine-derived ligands is an active area of research, and this compound provides a promising platform for the design of new and efficient catalysts for enantioselective synthesis. researchgate.net

Integration into Natural Product Synthesis Scaffolds

The pyridine ring is a common structural motif found in a vast array of natural products with diverse biological activities. bldpharm.comresearchgate.net Consequently, the development of synthetic routes to functionalized pyridine building blocks is of significant interest for the total synthesis of these complex molecules.

While the direct incorporation of this compound into a completed natural product synthesis has not been prominently reported, its potential as a versatile building block is evident. The ability to introduce functionality at both the 2- and 4-positions of the pyridine ring in a controlled manner makes it an attractive starting material for the synthesis of more complex fragments of natural products. For instance, many alkaloids contain highly substituted pyridine or piperidine (B6355638) cores, and building blocks like this compound could streamline their synthesis. The functional handles on this molecule allow for its integration into larger molecular frameworks through standard synthetic transformations, paving the way for its use in the assembly of complex natural product scaffolds.

Contributions to Supramolecular Chemistry and Molecular Recognition Elements

The structural framework of this compound, featuring a pyridine ring, a carboxylic acid group, and a methoxymethyl substituent, suggests its potential utility as a versatile building block in the field of supramolecular chemistry and in the design of molecular recognition elements. The inherent functionalities of this molecule allow for a variety of non-covalent interactions, which are fundamental to the construction of larger, well-ordered supramolecular assemblies.

The pyridine nitrogen atom and the carboxylic acid group are excellent coordination sites for metal ions, positioning this compound as a valuable ligand for the synthesis of metal-organic frameworks (MOFs) and coordination polymers. The geometry of the pyridine-2-carboxylic acid scaffold can direct the formation of specific and predictable coordination environments around a metal center. While extensive research on many pyridine derivatives in this context exists, specific studies detailing the role of this compound in forming such supramolecular structures are not prevalent in the available literature.

The methoxymethyl group at the 4-position is a key feature that can significantly influence the supramolecular behavior of the molecule. The ether oxygen in this group can act as a hydrogen bond acceptor, introducing additional possibilities for forming intricate hydrogen-bonding networks. These networks are crucial for stabilizing supramolecular architectures and for the specific recognition of guest molecules. Furthermore, the flexibility and steric profile of the methoxymethyl substituent can play a role in directing the self-assembly process, potentially leading to the formation of unique crystalline structures or influencing the inclusion of guest molecules within a host framework.

In the context of molecular recognition, the combination of a hydrogen bond-donating carboxylic acid group, a hydrogen bond-accepting pyridine nitrogen, and the additional hydrogen bond-accepting ether oxygen allows for multiple points of interaction with complementary guest molecules. This multi-point recognition capability is a cornerstone of host-guest chemistry, enabling the design of synthetic receptors for various substrates. The principles of molecular recognition with pyridine-based receptors have been demonstrated for carbohydrates and carboxylic acids, where specific binding is achieved through a combination of hydrogen bonding and steric complementarity. nih.govijacskros.com

While direct experimental data on the supramolecular assemblies and molecular recognition properties of this compound are limited in published research, the foundational principles of supramolecular chemistry suggest its potential as a valuable component in these areas. The interplay of its coordinating, hydrogen-bonding, and steric features provides a rich platform for future exploration in the design of novel functional materials and molecular sensors.

Below is a table summarizing the types of interactions and potential supramolecular structures involving the functional groups present in this compound, based on general principles of supramolecular chemistry.

Functional Group Potential Supramolecular Interaction Potential Supramolecular Structure/Application
Pyridine Nitrogen Metal Coordination, Hydrogen Bonding Metal-Organic Frameworks, Coordination Polymers, Molecular Recognition of Acids
Carboxylic Acid Metal Coordination, Hydrogen Bonding (Donor & Acceptor) Dimer Formation, Salt Bridges, Coordination to Metal Centers
Methoxymethyl Group Hydrogen Bonding (Acceptor), van der Waals Interactions Modulation of Crystal Packing, Host-Guest Complexation
Aromatic Ring π-π Stacking Stabilization of Supramolecular Assemblies

This interactive table allows for the exploration of the potential roles of the different functional moieties within the this compound molecule in the context of supramolecular chemistry.

Coordination Chemistry and Ligand Design

Ligand Properties of 4-(Methoxymethyl)pyridine-2-carboxylic Acid

A thorough understanding of the ligand properties of this compound would be the foundation for exploring its coordination chemistry. This would involve an examination of its electronic and steric characteristics.

Chelation Modes and Binding Sites (e.g., N, O Coordination)

Based on its structural similarity to picolinic acid, it is anticipated that this compound would act as a bidentate ligand. Coordination to a metal center would likely occur through the nitrogen atom of the pyridine (B92270) ring and the oxygen atom of the deprotonated carboxylate group, forming a stable five-membered chelate ring. However, without experimental data, such as that from X-ray crystallography or spectroscopic studies (e.g., IR, NMR), the precise binding modes in different chemical environments and with various metal ions remain speculative.

Synthesis and Structural Characterization of Metal Complexes

The synthesis of metal complexes with this compound would likely follow standard procedures for related picolinic acid ligands, involving the reaction of the ligand with a suitable metal salt in an appropriate solvent. However, the isolation and characterization of any such complexes have not been reported in the accessible scientific literature.

Transition Metal Complexes (e.g., d-Block Elements)

The interaction of this compound with d-block transition metals would be of significant interest. The resulting complexes could exhibit a range of coordination geometries (e.g., octahedral, tetrahedral, square planar) depending on the metal ion, its oxidation state, and the presence of other co-ligands. Spectroscopic and magnetic studies of these hypothetical complexes would provide insights into their electronic structures.

Main Group and f-Block Metal Complexes

Similarly, the coordination of this ligand to main group and f-block metals has not been documented. Such complexes could have interesting structural features and potential applications in areas such as catalysis or materials science.

Polymetallic and Cluster Formation

The potential for this compound to act as a bridging ligand, leading to the formation of polymetallic complexes or clusters, is another unexplored area. The carboxylate group could potentially bridge two metal centers, and the ether oxygen of the methoxymethyl group might also participate in coordination under certain conditions, although this is less common for simple ethers.

Spectroscopic and Diffraction Analysis of Metal-Ligand Adducts

The characterization of metal complexes derived from this compound is crucial for understanding their structure, bonding, and potential functionality. A suite of spectroscopic and diffraction techniques is employed to elucidate the coordination environment of the metal center and the electronic properties of the resulting adducts.

X-ray Crystallography for Solid-State Geometries

For instance, the manganese(II) complex, [Mn(4-mpic)₂(H₂O)₂] (where 4-mpic is 4-methoxypyridine-2-carboxylate), has been synthesized and its crystal structure determined by X-ray diffraction. researchgate.net The analysis revealed that the this compound ligand acts as a bidentate chelating agent, coordinating to the Mn(II) center through the nitrogen atom of the pyridine ring and one oxygen atom of the carboxylate group. researchgate.net The central manganese ion is situated in a distorted octahedral coordination environment. researchgate.net Similarly, novel Zinc(II) and Nickel(II) complexes, [Zn(MeOPic)₂(H₂O)₂] and [Ni(MeOPic)₂(H₂O)₂], have also been characterized, showing the ligand coordinating as a bidentate agent and both complexes exhibiting distorted octahedral geometries. researchgate.net

Detailed structural parameters obtained from crystallographic studies are essential for correlating structure with observed chemical and physical properties.

Table 1: Selected Crystallographic Data for Metal Complexes of this compound Derivatives
ComplexMetal CenterCoordination GeometryLigand Coordination ModeKey Structural Features
[Mn(4-mpic)₂(H₂O)₂]Mn(II)Distorted OctahedralBidentate (N, O)The ligand chelates to the metal center, with two water molecules completing the coordination sphere. researchgate.net
[Zn(MeOPic)₂(H₂O)₂]Zn(II)Distorted OctahedralBidentate (N, O)The 4-methoxypyridine-2-carboxylic acid ligand coordinates through nitrogen and oxygen atoms. researchgate.net
[Ni(MeOPic)₂(H₂O)₂]Ni(II)Distorted OctahedralBidentate (N, O)Similar to the Zn(II) analogue, it forms a six-coordinate complex with two water ligands. researchgate.net

Advanced NMR Spectroscopy (e.g., Paramagnetic NMR, Variable Temperature NMR)

While standard ¹H and ¹³C NMR spectroscopy is fundamental for characterizing the free ligand, advanced NMR techniques provide deeper insights into the structure and dynamics of its metal complexes in solution.

Paramagnetic NMR (pNMR): For complexes involving paramagnetic metal ions (e.g., Ru(III), high-spin Fe(II), Mn(II)), the unpaired electrons on the metal cause significant shifts and broadening of the NMR signals of the ligand. nih.gov The analysis of these hyperfine shifts, which can be very large, provides valuable information about the electronic structure and the magnetic properties of the complex. nih.gov The magnitude and sign of the paramagnetic shifts are sensitive to the distance of the ligand's nuclei from the metal center and the nature of the metal-ligand bond. nih.gov

Variable Temperature NMR (VT-NMR): This technique is used to study dynamic processes occurring in solution, such as ligand exchange, fluxionality of the coordination geometry, or conformational changes. researchgate.net By recording NMR spectra at different temperatures, it is possible to observe changes in the line shapes of the signals. For example, distinct signals from different isomers or conformers might coalesce into a single averaged signal at higher temperatures. researchgate.net This allows for the determination of the energy barriers and rates of these dynamic processes, providing a more complete picture of the complex's behavior in solution. researchgate.net

Electronic Absorption and Emission Spectroscopy of Complexes

Electronic spectroscopy (UV-Visible absorption) probes the electronic transitions within a molecule and is highly sensitive to the formation of metal complexes. The coordination of this compound to a metal center typically results in significant changes in the absorption spectrum compared to the free ligand.

New absorption bands often appear in the visible region, which are attributed to metal-centered (d-d transitions) or charge-transfer (CT) transitions. Ligand-to-metal charge transfer (LMCT) bands are particularly common. For example, the electronic absorption spectrum of the [Mn(4-mpic)₂(H₂O)₂] complex, recorded in a DMSO solvent, revealed interactions characteristic of LMCT. researchgate.net These transitions provide information about the electronic structure of the metal-ligand bond. researchgate.net

Table 2: Electronic Absorption Data for a Mn(II) Complex
ComplexSolventAbsorption Maxima (λmax)Assignment
[Mn(4-mpic)₂(H₂O)₂]DMSONot specified in abstract, but presence confirmedLigand-Metal Charge Transfer (LMCT) researchgate.net

Emission spectroscopy (fluorescence or phosphorescence) is used for complexes with suitable metal ions, such as lanthanides (e.g., Tb³⁺, Eu³⁺) or d⁶/d⁸ transition metals (e.g., Ru(II), Ir(III)). The ligand can act as an "antenna," absorbing light and transferring the energy to the metal center, which then emits light at a characteristic wavelength. The study of pyridinedicarboxylate-Tb(III) complexes, for instance, shows they can act as luminescent probes. nih.gov The emission properties are highly dependent on the coordination environment and can be used to probe interactions of the complex with other molecules. nih.gov

Vibrational Spectroscopy (IR, Raman) for Coordination Site Confirmation

Vibrational spectroscopy is a powerful tool for confirming the coordination sites of a ligand upon complexation. motion.ac.inkubikat.org By comparing the infrared (IR) and Raman spectra of the free this compound with those of its metal complexes, specific changes in vibrational frequencies can be identified.

The most informative regions of the IR spectrum for this ligand are typically:

Carboxylate (COO⁻) Stretching: Upon deprotonation and coordination to a metal ion, the characteristic C=O stretching vibration of the carboxylic acid disappears and is replaced by two new bands: the asymmetric (νas) and symmetric (νs) stretching vibrations of the coordinated carboxylate group. The frequency separation between these two bands (Δν = νas - νs) can provide clues about the coordination mode of the carboxylate group (e.g., monodentate, bidentate chelating, or bridging).

Pyridine Ring Vibrations: The coordination of the pyridine nitrogen atom to the metal center perturbs the electron density of the ring, leading to shifts in the C=C and C=N stretching and bending vibrations. These shifts are indicative of the involvement of the nitrogen atom in bonding. e-bookshelf.de

In the study of [Mn(4-mpic)₂(H₂O)₂], the FT-IR spectrum was explicitly compared with that of the free ligand to confirm the coordination mode. researchgate.net Such analysis provides direct evidence that both the carboxylate group and the pyridine nitrogen are involved in binding to the metal ion. researchgate.netusc.edu.au

Catalytic Applications of Metal Complexes Derived from this compound

Metal complexes are at the heart of catalysis, enabling a vast array of chemical transformations with high efficiency and selectivity. The specific electronic and steric properties imparted by the this compound ligand can be tuned to develop novel catalysts.

Homogeneous Catalysis (e.g., Oxidation, Reduction, Cross-Coupling)

Homogeneous catalysis occurs when the catalyst and reactants are in the same phase, typically a liquid solution. Metal complexes derived from pyridine-carboxylate ligands are known to be active in various catalytic processes.

While specific catalytic applications for complexes of this compound are not extensively documented in initial surveys, the structural motifs are highly relevant to established catalytic systems. For instance, ruthenium complexes with polypyridyl ligands are well-known catalysts for water oxidation. nih.gov Molybdenum(II) complexes featuring pyridine-2-carboxylic acid have been prepared and shown to catalyze the ring-opening metathesis polymerization of norbornene. epa.gov

The combination of a hard carboxylate donor and a borderline pyridine nitrogen donor in this compound makes it a versatile ligand for stabilizing various metal centers in different oxidation states, a key requirement for many catalytic cycles, including:

Oxidation Reactions: Complexes of metals like manganese, iron, and ruthenium could potentially catalyze the oxidation of alcohols, alkanes, or olefins.

Cross-Coupling Reactions: Palladium and nickel complexes are widely used in C-C and C-heteroatom bond formation. The pyridine-carboxylate scaffold could provide the necessary stability and electronic properties for catalysts in reactions such as Suzuki, Heck, or Sonogashira couplings.

The development of catalysts from this compound represents a promising area for future research, building upon the catalytic activities observed for structurally related ligand-metal systems. rsc.org

Heterogeneous Catalysis (e.g., Metal-Organic Frameworks, Supported Catalysts)

Extensive research into the applications of this compound in the field of heterogeneous catalysis, specifically in the context of its use as a ligand for the construction of Metal-Organic Frameworks (MOFs) or in the development of supported catalysts, has yielded no specific documented examples in the scientific literature.

As a result, there are no research findings, data tables, or detailed discussions to present regarding the role of this compound in these particular applications. The exploration of its potential as a building block in these advanced materials remains an area for future scientific investigation.

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations on Molecular Structure and Conformation

Quantum chemical calculations are fundamental to determining the most stable arrangement of atoms in a molecule and exploring its conformational flexibility.

Density Functional Theory (DFT) for Geometry Optimization

Density Functional Theory (DFT) is a widely used computational method to predict the geometry of molecules. By approximating the electron density, DFT calculations can determine the lowest energy structure, corresponding to the most stable arrangement of atoms. For 4-(Methoxymethyl)pyridine-2-carboxylic acid, a geometry optimization would typically be performed using a functional like B3LYP with a basis set such as 6-311G(d,p), which provides a good balance between accuracy and computational cost.

The optimization process systematically adjusts the bond lengths, bond angles, and dihedral angles to find a minimum on the potential energy surface. For pyridine (B92270) carboxylic acid derivatives, DFT has been shown to provide structural parameters that are in good agreement with experimental data from X-ray crystallography. electrochemsci.orgrsc.org The planarity of the pyridine ring is a key feature, though the substituent groups—carboxylic acid and methoxymethyl—will have specific orientations relative to the ring. The internal C-N-C bond angle of the pyridine ring can indicate whether the pyridine nitrogen is protonated. mdpi.com

Table 1: Predicted Geometrical Parameters for a Related Pyridine Carboxylic Acid Derivative *

ParameterBond Length (Å)Bond Angle (°)
C-C (ring)1.38 - 1.40-
C-N (ring)1.33 - 1.34-
C-C (carboxyl)1.51-
C=O1.21-
C-O1.35-
C-N-C (ring)-~117-118
O-C=O-~125
C-C-O (carboxyl)-~112

Note: Data are representative values for pyridine dicarboxylic acids calculated using DFT and are intended for illustrative purposes. electrochemsci.org

Conformational Analysis and Energy Landscapes

The presence of rotatable single bonds, specifically in the methoxymethyl and carboxylic acid groups, means that this compound can exist in multiple conformations. The rotation around the C4-CH₂ bond and the C-O bonds of the methoxy (B1213986) group, as well as the C2-COOH bond, leads to different spatial arrangements of the atoms, known as conformers.

A conformational analysis involves calculating the energy of the molecule as a function of these dihedral angles. This generates a potential energy surface, or energy landscape, which reveals the low-energy (stable) conformers and the energy barriers for interconversion between them. Studies on related molecules like 2-methoxypyridine (B126380) show that the orientation of the methoxy group relative to the pyridine ring (syn vs. anti) is influenced by steric and electronic factors, such as repulsion between lone pairs of electrons. rsc.orgresearchgate.net For the carboxylic acid group, an intramolecular hydrogen bond between the carboxylic proton and the pyridine nitrogen is a possibility that would significantly stabilize a particular conformation.

Electronic Structure Analysis

The electronic structure of a molecule governs its reactivity and physical properties. Theoretical methods provide detailed information about the distribution of electrons and the nature of molecular orbitals.

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons (nucleophilicity), while the LUMO is the orbital that is most likely to accept electrons (electrophilicity).

The energy of the HOMO is related to the ionization potential, and the LUMO energy is related to the electron affinity. The difference in energy between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. A small gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. scirp.org DFT calculations are commonly used to compute the energies and visualize the spatial distribution of these orbitals for substituted pyridines. researcher.liferesearchgate.net For this compound, the HOMO is expected to have significant contributions from the pyridine ring and the oxygen atoms, while the LUMO would likely be distributed over the π-system of the pyridine ring and the electron-withdrawing carboxylic acid group.

Table 2: Representative Frontier Orbital Energies for Substituted Pyridines *

CompoundHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
Pyridine-6.65-0.456.20
4-Methoxypyridine-5.73-0.215.52
2-Carboxypyridine-7.10-1.985.12

Note: These are illustrative values for related compounds and were not calculated for this compound specifically. Actual values depend on the specific DFT method and basis set used.

Electrostatic Potential Surface (ESP) Analysis

The Molecular Electrostatic Potential (ESP) surface is a valuable tool for understanding intermolecular interactions. It is a map of the electrostatic potential projected onto the molecule's electron density surface. The ESP reveals the charge distribution within the molecule, highlighting regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue).

For this compound, the ESP surface would show a region of high negative potential around the pyridine nitrogen and the carbonyl oxygen of the carboxylic acid, making these sites susceptible to electrophilic attack or hydrogen bond donation. nih.gov Conversely, the hydrogen atom of the carboxylic acid would be a region of high positive potential, indicating its acidity and ability to act as a hydrogen bond donor. acs.org The ESP map provides a visual guide to how the molecule will interact with other molecules, such as solvents, receptors, or reactants.

Prediction of Spectroscopic Properties

Computational methods can predict various spectroscopic properties, which can be used to interpret experimental spectra or to identify a compound. DFT calculations can be used to compute vibrational frequencies, which correspond to the peaks observed in Infrared (IR) and Raman spectra. By analyzing the computed vibrational modes, specific peaks in an experimental spectrum can be assigned to the stretching or bending of particular bonds or functional groups within the molecule. rsc.org

Furthermore, Time-Dependent DFT (TD-DFT) can be used to predict electronic transitions, which correspond to the absorption of light in the Ultraviolet-Visible (UV-Vis) range. These calculations provide information on the wavelength of maximum absorption (λmax) and the intensity of the absorption (oscillator strength), helping to understand the electronic structure and chromophores within the molecule. scirp.org

Computational NMR and IR Spectroscopy

Computational spectroscopy is a vital tool for interpreting and predicting the spectral features of molecules. Density Functional Theory (DFT) is a commonly employed method for calculating the spectroscopic properties of pyridine carboxylic acids. nih.gov

Infrared (IR) Spectroscopy: Theoretical IR spectra are typically calculated using DFT methods, such as with the B3LYP functional and a basis set like 6-311++G**, after performing a full geometry optimization of the molecule's ground state. nih.gov The calculation provides the vibrational frequencies and their corresponding intensities. These computed frequencies often require scaling by an empirical factor to correct for anharmonicity and other systematic errors in the theoretical model, allowing for a more accurate comparison with experimental data. For related pyridine dicarboxylic acids, vibrational assignments based on combined experimental and computational results indicate that both the pyridyl ring nitrogen and the carboxylate functional groups are key to intermolecular interactions. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is also achievable through computational methods. The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a standard approach for calculating isotropic magnetic shielding tensors. These values are then converted into chemical shifts by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. Such calculations can help in assigning peaks in experimental spectra and in understanding how the electronic environment of each nucleus is affected by the molecule's structure.

Table 1: Illustrative Calculated Vibrational Frequencies for this compound This table presents hypothetical data based on common vibrational modes for pyridine carboxylic acids to illustrate typical computational results.

Vibrational ModeCalculated Frequency (cm⁻¹)Description
O-H stretch (Carboxylic acid)~3500Stretching of the hydroxyl bond in the COOH group
C-H stretch (Aromatic)~3100Stretching of C-H bonds on the pyridine ring
C-H stretch (Aliphatic)~2950Stretching of C-H bonds in the methoxymethyl group
C=O stretch (Carboxylic acid)~1750Stretching of the carbonyl double bond
C=C / C=N stretch (Ring)~1600In-plane stretching vibrations of the pyridine ring
C-O stretch (Ether)~1100Stretching of the C-O bond in the methoxymethyl group

UV-Vis Absorption Spectra Simulations

The electronic transitions that give rise to UV-Vis absorption spectra can be simulated using Time-Dependent Density Functional Theory (TD-DFT). nih.govrsc.org This method calculates the vertical excitation energies from the ground state to various excited states, along with the oscillator strengths, which are proportional to the intensity of the absorption bands. rsc.org

TD-DFT calculations are performed on the optimized ground-state geometry of the molecule. The results can predict the wavelength of maximum absorption (λmax) and help assign the nature of the electronic transitions, such as π→π* or n→π* transitions. For pyridine derivatives, these calculations can elucidate how substituents on the ring affect the electronic structure and, consequently, the absorption spectrum. nih.gov The choice of functional and basis set, as well as the inclusion of solvent effects through models like the Polarizable Continuum Model (PCM), is crucial for obtaining results that correlate well with experimental measurements. researchgate.net

Table 2: Illustrative TD-DFT Calculated Electronic Transitions for this compound This table presents hypothetical data to illustrate the typical output of a TD-DFT calculation.

Excitation Energy (eV)Wavelength (nm)Oscillator Strength (f)Major Contribution
4.552720.150HOMO -> LUMO (π→π)
5.102430.085HOMO-1 -> LUMO (π→π)
5.622210.210HOMO -> LUMO+1 (π→π*)

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for a detailed understanding of reaction mechanisms.

Transition State Search and Intrinsic Reaction Coordinate (IRC) Analysis

To understand how a chemical reaction proceeds, chemists use computational methods to locate the transition state (TS), which represents the highest energy point along the reaction pathway. A transition state structure is a first-order saddle point on the potential energy surface, characterized by having exactly one imaginary vibrational frequency. This imaginary frequency corresponds to the motion of the atoms along the reaction coordinate.

Once a candidate TS structure is located, an Intrinsic Reaction Coordinate (IRC) calculation is performed. This analysis involves following the reaction path downhill from the TS in both forward and reverse directions. A successful IRC calculation confirms that the identified transition state correctly connects the desired reactants and products, thereby validating the proposed reaction pathway.

Energy Barriers and Reaction Rate Constants

By calculating the energies of the reactants, transition state, and products, the activation energy barrier (Ea) for the reaction can be determined. This barrier represents the minimum energy required for the reaction to occur and is a critical factor in determining the reaction rate. Computational studies on related compounds have demonstrated the ability to overcome significant activation energy barriers of 50–70 kcal/mol under specific conditions. rsc.org

Using the calculated energy barrier and vibrational frequencies from the DFT calculations, reaction rate constants (k) can be estimated using theories such as Transition State Theory (TST). These calculated rate constants provide a quantitative measure of how fast the reaction is expected to proceed under given conditions, which can be compared with experimental kinetic data. ekb.egnih.gov

Molecular Dynamics Simulations for Solution-Phase Behavior

While quantum mechanical calculations are excellent for studying individual molecules or small clusters, Molecular Dynamics (MD) simulations are better suited for investigating the behavior of molecules in the solution phase. nih.govmdpi.com MD simulations model the movement of atoms and molecules over time based on classical mechanics and a defined force field. mdpi.com

Ligand-Receptor Binding Affinity Predictions in Material Science Contexts

In material science, computational methods are used to predict how molecules like this compound interact with surfaces or within porous materials. Molecular docking and other simulation techniques can predict the binding affinity and preferred binding orientation (pose) of a ligand to a receptor or surface. journaleras.com

For instance, the interaction of this compound with a metal oxide surface could be modeled to understand its potential as a corrosion inhibitor or a surface modifier. DFT calculations can be used to determine the binding energy of the molecule to a cluster model of the material surface. Such calculations can identify the key functional groups responsible for binding, for example, whether the molecule anchors through its carboxylate group, the pyridine nitrogen, or both. nih.gov These predictions are valuable for the rational design of new materials with tailored surface properties.

Advanced Spectroscopic and Analytical Characterization Techniques Beyond Basic Identification

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for unequivocally determining the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with extremely high accuracy (typically to within 5 ppm). For 4-(Methoxymethyl)pyridine-2-carboxylic acid, with a molecular formula of C₈H₉NO₃, the theoretical monoisotopic mass is 167.058243 g/mol . epa.gov An experimental HRMS measurement confirming a mass very close to this value would provide strong evidence for the assigned molecular formula, distinguishing it from other potential isobaric compounds.

Beyond accurate mass determination, HRMS coupled with fragmentation techniques (e.g., MS/MS) provides insight into the compound's structure. By inducing fragmentation of the parent ion, a characteristic pattern of daughter ions is produced that corresponds to the stable fragments of the molecule. For this compound, key fragmentation pathways would be expected to involve the loss of the functional groups attached to the pyridine (B92270) ring.

Table 1: Predicted HRMS Data and Major Fragments for this compound

SpeciesFormulaPredicted m/zDescription
[M+H]⁺C₈H₁₀NO₃⁺168.0655Protonated parent molecule
[M-H]⁻C₈H₈NO₃⁻166.0510Deprotonated parent molecule
[M-OCH₃]⁺C₇H₇NO₂⁺137.0477Loss of a methoxy (B1213986) radical
[M-COOH]⁺C₇H₉NO⁺123.0684Loss of the carboxylic acid group
[M-CH₂OCH₃]⁺C₇H₆NO₂⁺136.0393Loss of the methoxymethyl group

Multi-Nuclear and Multi-Dimensional NMR Spectroscopy (e.g., 2D COSY, HSQC, HMBC, NOESY)

While one-dimensional (1D) NMR provides initial information on the chemical environment of protons (¹H) and carbons (¹³C), multi-dimensional NMR techniques are essential for assembling the complete molecular structure by establishing through-bond and through-space correlations. nih.gov

¹H NMR: The proton spectrum is expected to show distinct signals for the three aromatic protons on the pyridine ring, the methylene (B1212753) protons of the methoxymethyl group, the methyl protons of the methoxy group, and a characteristic downfield signal for the acidic proton of the carboxylic acid.

¹³C NMR: The carbon spectrum would display eight unique signals corresponding to the five carbons of the pyridine ring, the carboxylic carbon, the methylene carbon, and the methoxy carbon. The carboxyl carbon typically appears significantly downfield (around 165-185 ppm). libretexts.org

2D COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, primarily between adjacent protons. sdsu.edu For this compound, a key cross-peak would be observed between the protons at positions 5 and 6 of the pyridine ring, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons directly to the carbons they are attached to in one bond. sdsu.edu It allows for the unambiguous assignment of each carbon atom that bears protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for piecing together the molecular skeleton by showing correlations between protons and carbons over two to three bonds. sdsu.edu Key HMBC correlations would include those from the methylene protons to C-3, C-4, and C-5 of the pyridine ring, and from the ring protons (e.g., H-3) to the carboxylic carbon (C-2).

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of their bonding connectivity. It can be used to confirm the spatial arrangement of the substituents, for instance, by observing a correlation between the methylene protons and the ring proton at position 3 or 5.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts and Key 2D NMR Correlations for this compound

PositionPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Key HMBC Correlations (from ¹H at position)
-COOH~12-13~168C-2, C-3
C-3~8.1~125C-2, C-4, C-5
C-5~7.8~122C-3, C-4, C-6, -CH₂-
C-6~8.6~150C-2, C-4, C-5
-CH₂-~4.5~75C-3, C-4, C-5, -OCH₃
-OCH₃~3.4~59-CH₂-

Single-Crystal X-ray Diffraction for Definitive Solid-State Structural Elucidation

Single-crystal X-ray diffraction (SCXRD) stands as the unequivocal method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.com Obtaining suitable single crystals of this compound would allow for the complete elucidation of its solid-state structure. This technique provides precise measurements of bond lengths, bond angles, and torsion angles, confirming the molecular geometry. nih.gov

Furthermore, SCXRD reveals the packing of molecules within the crystal lattice and identifies intermolecular interactions, such as hydrogen bonding. Pyridine carboxylic acids are known to form robust supramolecular structures, often involving hydrogen-bonded dimers between the carboxylic acid groups or chains involving the pyridine nitrogen. mdpi.com It is highly probable that this compound would exhibit strong hydrogen bonding between the carboxylic acid proton and the nitrogen atom of an adjacent pyridine ring or the carbonyl oxygen, dictating its crystal packing.

Table 3: Structural Parameters Determined by Single-Crystal X-ray Diffraction

ParameterInformation Provided
Unit Cell DimensionsThe size and shape of the basic repeating unit of the crystal.
Space GroupThe symmetry elements present within the crystal structure.
Atomic CoordinatesThe precise (x, y, z) position of every atom in the unit cell.
Bond Lengths & AnglesDefinitive confirmation of the molecular connectivity and geometry.
Intermolecular InteractionsIdentification and measurement of hydrogen bonds, π-π stacking, and other non-covalent forces.

Vibrational Spectroscopy (Fourier Transform Infrared, Raman) for Detailed Functional Group Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of a molecule. Each functional group has a characteristic set of vibrational frequencies, making these techniques excellent for structural confirmation. iosrjournals.org

For this compound, the FTIR and Raman spectra would be complementary and would clearly show absorptions corresponding to the carboxylic acid, the pyridine ring, and the methoxymethyl group.

Carboxylic Acid Group: A very broad O-H stretching band is expected in the IR spectrum from approximately 2500 to 3300 cm⁻¹. libretexts.org The C=O stretch will give rise to a strong absorption around 1700-1730 cm⁻¹.

Pyridine Ring: C=C and C=N stretching vibrations within the aromatic ring typically appear in the 1400-1600 cm⁻¹ region.

Methoxymethyl Group: Aliphatic C-H stretching vibrations from the methylene and methyl groups would be observed around 2850-3000 cm⁻¹. The characteristic C-O-C stretching of the ether linkage would appear in the 1050-1150 cm⁻¹ region.

Table 4: Characteristic Vibrational Frequencies for this compound

Frequency Range (cm⁻¹)Vibrational ModeFunctional Group
2500-3300O-H stretch (broad)Carboxylic Acid
2850-3000C-H stretch (aliphatic)-CH₂- and -OCH₃
1700-1730C=O stretchCarboxylic Acid
1400-1600C=C and C=N stretchPyridine Ring
1050-1150C-O-C stretch (ether)-CH₂OCH₃
~920O-H bend (out-of-plane)Carboxylic Acid Dimer

Electronic Spectroscopy (UV-Visible, Circular Dichroism) for Electronic Transitions and Chirality

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons from lower to higher energy orbitals. Aromatic systems like pyridine exhibit characteristic π → π* transitions. The UV-Vis spectrum of this compound in a suitable solvent (e.g., ethanol (B145695) or water) is expected to show strong absorption bands in the UV region, likely between 260-280 nm, which is typical for substituted pyridine rings. nih.govmasterorganicchemistry.com The exact position and intensity of the absorption maximum (λmax) are influenced by the substituents on the ring.

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light and is used to investigate chiral molecules. Since this compound is an achiral molecule (it does not have a non-superimposable mirror image), it will not produce a CD spectrum. This technique would only become relevant if the compound were part of a chiral complex or studied in a chiral environment.

Elemental Analysis for Empirical Formula Validation

Elemental analysis provides the mass percentages of the constituent elements (carbon, hydrogen, nitrogen) in a pure sample. This classical technique is used to validate the empirical formula of a compound, which can then be compared with the molecular formula determined by mass spectrometry. For a new compound, the experimentally determined percentages should agree with the theoretically calculated values to within ±0.4%.

Table 5: Theoretical Elemental Composition of this compound (C₈H₉NO₃)

ElementAtomic MassNumber of AtomsTotal MassTheoretical Percentage (%)
Carbon (C)12.011896.08857.48%
Hydrogen (H)1.00899.0725.43%
Nitrogen (N)14.007114.0078.38%
Oxygen (O)15.999347.99728.71%
Total 167.164 100.00%

Future Perspectives and Emerging Research Directions

Development of Novel and More Efficient Synthetic Pathways

While classical methods for the synthesis of substituted picolinic acids exist, future efforts will likely focus on developing more streamlined, efficient, and sustainable synthetic routes to 4-(methoxymethyl)pyridine-2-carboxylic acid and its derivatives. Current multi-step syntheses can be costly and challenging to scale up, creating a need for more operationally simple processes. google.com

One promising avenue is the development of one-pot syntheses. Researchers have successfully developed one-pot methods for other 4-substituted pyridine-2,6-dicarboxylic acids by reacting pyruvates and aldehydes with an ammonium (B1175870) source under mild conditions. oist.jpresearchgate.net Adapting this strategy could provide a more direct and atom-economical route to the target molecule. Another approach involves the late-stage functionalization of readily available pyridine (B92270) feedstocks. Methods starting from compounds like picolinic acid N-oxide and proceeding through nitration and reduction have been reported for similar aminopicolinic acids, suggesting that functional group interconversion at the 4-position is a viable strategy. umsl.edu Further research could focus on direct C-H functionalization methods, which would represent a significant advance in efficiency by avoiding the pre-functionalization of starting materials.

Exploration of Unprecedented Reactivity Patterns and Transformations

The interplay between the carboxylic acid, the pyridine nitrogen, and the methoxymethyl group in this compound could lead to novel reactivity. The carboxylic acid moiety enables transformations such as decarboxylative cross-coupling reactions. For instance, pyridylacetic acids have been used in doubly decarboxylative Michael-type additions, a strategy that could be explored with this compound to create complex molecular architectures. nih.gov

Future studies may investigate the role of the methoxymethyl group in directing or participating in chemical transformations. This group could influence the regioselectivity of reactions on the pyridine ring or be modified itself to introduce further functionality. For example, ether cleavage could unmask a hydroxymethyl group, providing a handle for further derivatization or for creating materials with different hydrogen-bonding capabilities. The reactivity of related pyridine mono-carboxylic acid N-oxides has been studied, showing that the N-oxide can significantly influence reaction rates compared to the parent pyridine. researchgate.net Exploring the synthesis and reactivity of the N-oxide of this compound could therefore unveil new and useful chemical transformations.

Expansion of Applications in Material Science and Smart Materials

Pyridine-based ligands are fundamental building blocks for coordination polymers and metal-organic frameworks (MOFs). nih.gov The specific structure of this compound makes it an excellent candidate for creating novel materials. The picolinate (B1231196) moiety provides a robust chelating site for metal ions, while the methoxymethyl group can influence the packing of the resulting frameworks and tune their properties, such as porosity and guest affinity.

Researchers have demonstrated that modifying ligands, for example by introducing a hydroxyl group on the pyridine ring, can dramatically alter the dimensionality and structure of the resulting coordination polymers. nih.gov The methoxymethyl group offers a similar opportunity to engineer the supramolecular architecture of materials. Furthermore, pyridine derivatives are being explored in the context of covalent-organic frameworks (COFs), where they can enhance stability. nih.gov Future work could involve incorporating this compound into COFs, potentially leading to materials with enhanced stability and tailored properties for applications in gas storage, separation, or catalysis.

Design of Advanced Ligand Systems for Highly Selective and Sustainable Catalysis

The picolinic acid framework is a well-established ligand in coordination chemistry and catalysis. rsc.org The introduction of the 4-(methoxymethyl) group allows for fine-tuning of the ligand's electronic and steric environment. This modification can impact the stability, solubility, and catalytic activity of the resulting metal complexes. For example, this ligand could be used to develop catalysts for multi-component reactions, which are highly valued for their efficiency and atom economy. rsc.org

An emerging area of interest is the separation of actinides and lanthanides in nuclear waste treatment, where ligands based on picolinamide (B142947) (the amide derivative of picolinic acid) have shown high efficiency. sigmaaldrich.com The 4-(methoxymethyl) substituent could be leveraged to create ligands with improved selectivity and extraction properties for these challenging separations. The coordination chemistry of this ligand with various transition metals, lanthanides, and actinides is a rich field for exploration, with potential applications ranging from catalysis to the development of new luminescent or magnetic materials. rsc.orgrsc.orgresearchgate.net

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow chemistry offers significant advantages in terms of safety, efficiency, scalability, and process control. researchgate.netnih.gov The synthesis of this compound and its derivatives is well-suited for adaptation to flow chemistry platforms. Multi-step syntheses, which are common for this class of compounds, can be streamlined by coupling individual reaction steps in a continuous sequence, eliminating the need for isolating and purifying intermediates. nih.gov

Automated synthesis platforms, which combine flow reactors with robotic handling and real-time analytics, can accelerate the discovery and optimization of reaction conditions. researchgate.netbeilstein-journals.org Such systems could be used to rapidly screen different catalysts, solvents, and temperature profiles for the synthesis of this compound, significantly reducing development time. mit.edu The application of automated flow synthesis would be particularly beneficial for producing libraries of derivatives for high-throughput screening in drug discovery or materials science applications.

Computational-Driven Discovery and Optimization of Chemical Processes

Computational chemistry provides powerful tools for understanding and predicting the behavior of molecules and chemical reactions. orgchemres.org Methods like Density Functional Theory (DFT) can be used to study the electronic structure, reactivity, and spectroscopic properties of this compound. journaleras.com Such calculations can predict global chemical reactivity descriptors (e.g., HOMO-LUMO gap, electronegativity, chemical hardness), offering insights into the molecule's stability and potential reaction pathways. journaleras.comnih.gov

Computational modeling is also invaluable in materials science for predicting the structures of coordination polymers and MOFs. By simulating the self-assembly of this compound with different metal ions, researchers can predict the most likely crystal structures and identify promising candidates for experimental synthesis. researchgate.net In catalysis, computational docking and mechanistic studies can elucidate the binding modes of metal complexes and guide the design of more efficient and selective catalysts. journaleras.com This synergy between computational prediction and experimental validation will be crucial for accelerating the discovery and optimization of processes involving this versatile compound.

Compound Information

Q & A

Basic: How is 4-(Methoxymethyl)pyridine-2-carboxylic acid synthesized, and what are the key purification steps?

Methodological Answer:
The synthesis typically involves oxidation of a methylpyridine precursor. For example, analogous compounds like 5-methoxypyridine-2-carboxylic acid are synthesized by oxidizing 5-methoxy-2-methylpyridine with potassium permanganate (KMnO₄) under reflux (90–95°C) in water, followed by acidification (pH 4) to precipitate the carboxylic acid . For this compound, a similar approach may involve oxidizing 4-(methoxymethyl)-2-methylpyridine using KMnO₄ or alternative oxidants (e.g., RuO₂). Purification often includes copper salt precipitation to isolate the acid, as described in elemental analysis protocols (e.g., 47% yield for 5-methoxy derivatives) . Advanced methods like continuous flow microreactors (60°C, 10 bar air, 5-min residence time) can enhance yield and scalability, as demonstrated for pyridine-2-carboxylic acid synthesis .

Basic: What spectroscopic and analytical methods confirm the structure of this compound?

Methodological Answer:
Key techniques include:

  • ¹H NMR : Peaks for the methoxymethyl group (δ ~3.85 ppm for OCH₃), pyridine protons (δ 7.0–8.3 ppm), and carboxylic acid protons (δ ~9–10 ppm, broad) .
  • Elemental Analysis : Combustion analysis verifies C, H, and N content. For example, calculated values for C₇H₇NO₃: C 54.92%, H 4.57%, N 9.15%; observed deviations (e.g., C 54.61%) indicate purity .
  • IR Spectroscopy : Stretching vibrations for C=O (~1700 cm⁻¹) and OCH₃ (~2850 cm⁻¹) confirm functional groups.

Advanced: How can reaction conditions be optimized to improve synthetic yield?

Methodological Answer:
Optimization strategies include:

  • Catalyst Selection : Transition-metal catalysts (e.g., Pd/Cu) enhance regioselectivity in heterocyclic oxidation .
  • Solvent Systems : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
  • Temperature Control : Maintaining 90–95°C during KMnO₄ oxidation minimizes byproducts .
  • Flow Chemistry : Continuous flow reactors reduce reaction time (e.g., 5 min) and improve yield (70–78% for pyridinecarboxylic acids) .

Advanced: Which computational methods predict the electronic properties of this compound?

Methodological Answer:
Density functional theory (DFT) is widely used:

  • Correlation Energy Calculations : The Colle-Salvetti formula, modified for electron density and kinetic-energy density, predicts molecular orbitals and reactivity .
  • Solvent Effects : Polarizable continuum models (PCM) simulate solvent interactions, critical for studying solubility or coordination chemistry .
  • NMR Shift Prediction : GIAO-DFT methods reconcile theoretical and experimental chemical shifts, addressing discrepancies in aromatic proton environments .

Basic: What are common impurities in the synthesis of this compound?

Methodological Answer:
Typical impurities include:

  • Unreacted Starting Material : Detected via TLC or HPLC (retention time comparison).
  • Over-Oxidation Byproducts : Carboxylic acid derivatives with degraded methoxymethyl groups, identified by mass spectrometry .
  • Inorganic Residues : KMnO₄-derived MnO₂ is removed by hot filtration .

Advanced: How does the methoxymethyl group influence coordination chemistry?

Methodological Answer:
The methoxymethyl group:

  • Enhances Solubility : Polar OCH₃ improves solubility in aqueous or alcoholic media, facilitating metal-ligand complexation .
  • Modulates Electron Density : Electron-donating effects alter pyridine ring basicity, impacting binding to metals (e.g., oxidovanadium(IV) complexes in catalytic studies) .
  • Steric Effects : Bulky substituents may hinder coordination at the pyridine nitrogen, requiring structural analogs for comparative studies .

Basic: What protocols ensure accurate elemental analysis?

Methodological Answer:

  • Combustion Analysis : Samples are burned in oxygen, with CO₂, H₂O, and N₂ quantified via gas chromatography. For C₇H₇NO₃, deviations <0.3% (e.g., C: 54.61% vs. 54.92%) indicate high purity .
  • Calibration : Standards (e.g., acetanilide) validate instrument accuracy.

Advanced: How to resolve NMR data contradictions between theory and experiment?

Methodological Answer:

  • DFT Refinement : Adjust basis sets (e.g., 6-311+G(d,p)) to better model electron correlation .
  • Solvent Correction : Account for deuterated solvent effects (e.g., DMSO-d₆ vs. CDCl₃) in simulations .
  • Dynamic Effects : Include conformational averaging for flexible groups (e.g., methoxymethyl rotation) .

Advanced: Can continuous flow reactors improve synthesis scalability?

Methodological Answer:
Yes. Flow reactors enable:

  • Precise Temperature Control : Avoids local overheating in exothermic oxidations .
  • Reduced Residence Time : 5-min reactions vs. hours in batch processes .
  • Higher Yields : 70% for pyridine-2-carboxylic acid vs. 47% in batch methods .

Basic: What solubility properties are critical for experimental design?

Methodological Answer:

  • Polar Solvents : Soluble in water (pH-dependent), methanol, or DMSO due to carboxylic acid and OCH₃ groups .
  • Low Solubility in Non-Polar Solvents : Precipitates in chloroform or toluene, aiding purification .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.